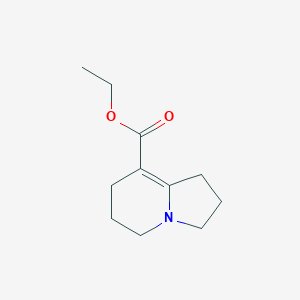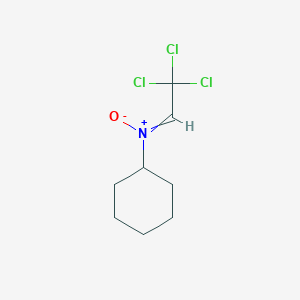
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is a chemical compound with the molecular formula C8H12Cl3NO It is characterized by the presence of a trichloromethyl group, a cyclohexyl group, and an imine N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide typically involves the oxidation of a precursor amine. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .
Industrial Production Methods
In industrial settings, the production of N-oxides can be achieved using packed-bed microreactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different products.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxylamine can react with the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized species, while reduction can yield amines or other reduced forms.
Scientific Research Applications
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide: Another trichloromethyl-containing compound with different functional groups.
Cyclohexylamine N-oxide: A simpler N-oxide with a cyclohexyl group but lacking the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is unique due to the combination of its trichloromethyl group, cyclohexyl group, and imine N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93248-57-8 |
|---|---|
Molecular Formula |
C8H12Cl3NO |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-cyclohexylethanimine oxide |
InChI |
InChI=1S/C8H12Cl3NO/c9-8(10,11)6-12(13)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
CDUSXFRJGNPJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+](=CC(Cl)(Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
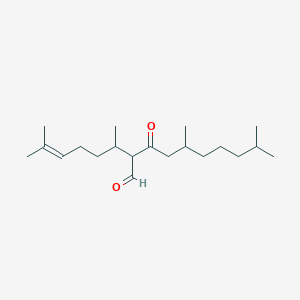
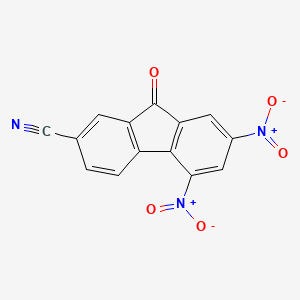
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
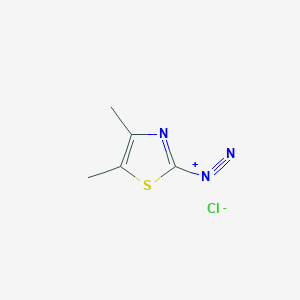
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
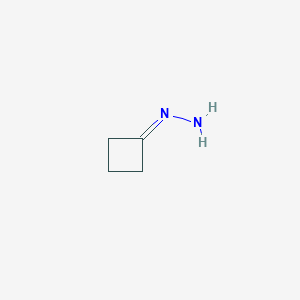
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
